N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE
Description
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a complex organic compound that features both adamantyl and tetrazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantyl group is known for its rigidity and stability, while the tetrazole ring is recognized for its pharmacophoric properties.
Properties
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c30-20(14-29-26-21(24-27-29)18-4-2-1-3-5-18)23-19-6-7-28(25-19)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-7,15-17H,8-14H2,(H,23,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSGCXNFBZQPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)CN5N=C(N=N5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common route starts with the preparation of the adamantyl-pyrazole intermediate. This can be achieved by reacting adamantanone with hydrazine to form adamantyl hydrazone, which is then cyclized to form the pyrazole ring. The next step involves the introduction of the tetrazole ring, which can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions to form phenyl tetrazole. Finally, the two intermediates are coupled using a suitable acylating agent to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield adamantyl ketones, while reduction could produce adamantyl alcohols.
Scientific Research Applications
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its potential use in drug development, particularly for its antiviral properties.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s ability to penetrate cell membranes, while the tetrazole ring can interact with various enzymes and receptors. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties, particularly against influenza.
Rimantadine: Another antiviral agent with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to inhibit NMDA receptors.
Uniqueness
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is unique due to its combination of adamantyl and tetrazole moieties, which confer both stability and pharmacophoric properties. This makes it a promising candidate for further research and development in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
